molecular formula C14H15NO2S2 B4923233 3-ethyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4923233
M. Wt: 293.4 g/mol
InChI Key: VEBHANQYBAEJAH-WQLSENKSSA-N
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Description

3-ethyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMBS, and it is a thiazolidinone derivative that exhibits a wide range of interesting biological properties. EMBS has shown to have a potent inhibitory effect on certain enzymes, and its unique chemical structure has made it a target for many researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of EMBS involves its ability to inhibit certain enzymes. EMBS has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, which leads to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
EMBS has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, EMBS has also been shown to have antioxidant properties. This antioxidant activity is thought to be due to the presence of the thiazolidinone ring in the compound. EMBS has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

EMBS has several advantages as a compound for lab experiments. Its unique chemical structure makes it a target for many researchers in the field of medicinal chemistry. EMBS has also been shown to have a potent inhibitory effect on certain enzymes, which makes it a valuable tool for studying enzyme function. However, there are also limitations to the use of EMBS in lab experiments. The synthesis of EMBS can be complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, EMBS has not yet been extensively studied for its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving EMBS. One area of research involves the development of EMBS derivatives that have improved potency and selectivity for certain enzymes. Another area of research involves the use of EMBS as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to determine the potential toxicity of EMBS and its derivatives, which will be important for the development of safe and effective treatments.

Synthesis Methods

The synthesis of EMBS can be achieved through a multi-step process that involves the condensation of various starting materials. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the addition of an ethyl group to the thiazolidinone ring to form EMBS.

Scientific Research Applications

EMBS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EMBS as an inhibitor of certain enzymes. EMBS has shown to have a potent inhibitory effect on acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a positive effect on cognitive function.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-4-15-13(16)12(19-14(15)18)8-10-5-6-11(17-3)9(2)7-10/h5-8H,4H2,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHANQYBAEJAH-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-ethyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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